1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
The compound “1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of [1,2,4]triazolo[4,3-a]quinazolines . These compounds are known for their versatile biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves reactions with amines and hydrazines, enabling various cascade transformations toward heterocyclic systems . The specific synthesis process for this compound is not available in the retrieved data.Chemical Reactions Analysis
Compounds of the [1,2,4]triazolo[4,3-a]quinazoline class have been found to intercalate DNA . This means they can insert themselves between the base pairs in the DNA double helix, which can influence the DNA’s function. This property is often utilized in the design of anticancer agents .Scientific Research Applications
- The compound has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly breast cancer cells . Further studies could explore its potential in other cancer types.
- The compound’s structure suggests it may have antimicrobial activity. Investigating its effects against bacteria, fungi, and other pathogens could provide valuable insights for drug development .
- Triazolothiadiazines have been associated with analgesic and anti-inflammatory properties. This compound might be explored for pain management and inflammation control .
- The presence of sulfur and other functional groups in the compound hints at possible antioxidant activity. Assessing its ability to scavenge free radicals could be relevant .
- The compound could serve as a scaffold for enzyme inhibitors. Previous studies have investigated its interactions with carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase . Further exploration of these interactions is warranted.
- Given the importance of antiviral drugs, evaluating the compound’s effects against specific viruses could be valuable. In silico studies may help predict its interactions with viral proteins .
Anticancer Activity
Antimicrobial Properties
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Enzyme Inhibition
Antiviral Applications
Future Directions
The [1,2,4]triazolo[4,3-a]quinazoline class of compounds has significant potential in drug discovery and medicinal chemistry . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the biological activities of this compound and its derivatives . This could lead to the development of more potent therapeutic agents.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . Therefore, it’s plausible that this compound may also target similar biological entities.
Mode of Action
It’s known that many triazole derivatives exhibit their biological activities by binding with a variety of enzymes and receptors . This compound, with its [1,2,4]triazolo[4,3-a]quinazoline structure, might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that many triazole derivatives can affect various biochemical pathways due to their ability to bind with different enzymes and receptors . Therefore, it’s plausible that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
It’s known that the bioavailability of many triazole derivatives can be influenced by various factors such as their chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
It’s known that many triazole derivatives can exhibit various biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects . Therefore, it’s plausible that this compound may also exhibit similar effects.
Action Environment
It’s known that the biological activity of many triazole derivatives can be influenced by various environmental factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O3S/c1-14(2)12-31-23(35)19-10-5-16(22(34)27-15(3)4)11-20(19)32-24(31)29-30-25(32)36-13-21(33)28-18-8-6-17(26)7-9-18/h5-11,14-15H,12-13H2,1-4H3,(H,27,34)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHCHZXBIGOERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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